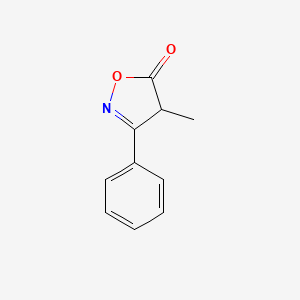

5(4H)-isoxazolone, 4-methyl-3-phenyl-

Description

Structural Overview of Isoxazole (B147169) and Isoxazol-5(4H)-one Heterocycles

The isoxazole ring is a five-membered aromatic heterocycle containing one nitrogen and one oxygen atom adjacent to each other. dtu.dk This arrangement makes it an electron-rich azole. dtu.dk The core structure of isoxazole is foundational to a variety of synthetic and naturally occurring molecules, including the neurotransmitter agonist AMPA and the natural product ibotenic acid. dtu.dk

The isoxazol-5(4H)-one is a derivative of isoxazole that features a carbonyl group at the 5-position and a saturated carbon at the 4-position, breaking the aromaticity of the parent isoxazole ring. This structural modification introduces multiple reactive sites, making it a highly versatile building block in organic synthesis. mdpi.com The presence of the ketone and the N-O bond are key features that dictate its chemical reactivity.

| Feature | Isoxazole | Isoxazol-5(4H)-one |

| Ring Structure | 5-membered heterocycle | 5-membered heterocycle |

| Heteroatoms | 1 Nitrogen, 1 Oxygen (adjacent) | 1 Nitrogen, 1 Oxygen (adjacent) |

| Aromaticity | Aromatic | Non-aromatic |

| Key Functional Group | C=N-O moiety | C=O (ketone) at position 5 |

| Saturation | Fully unsaturated | Saturated at C4 |

Importance of the 5(4H)-Isoxazolone Scaffold in Contemporary Organic Synthesis and Chemical Research

The 5(4H)-isoxazolone scaffold is a subject of considerable interest in the scientific community due to its utility as a synthetic intermediate and the diverse properties of its derivatives. researchgate.net These compounds are recognized as valuable precursors for the synthesis of a wide array of other complex heterocyclic systems. mdpi.comnih.gov

The significance of the 5(4H)-isoxazolone core is underscored by the extensive range of biological activities reported for its derivatives. These include applications as:

Anticancer agents nih.govnih.gov

Antibacterial and antifungal compounds nih.gov

Anti-inflammatory agents nih.gov

Enzyme inhibitors nih.gov

Beyond medicinal chemistry, isoxazolone derivatives are also employed in agrochemicals as fungicides and insecticides and have been investigated for their applications in materials science, such as in the development of dyes. nih.gov The versatility of this scaffold stems from its multiple reaction sites, which allow for a variety of chemical transformations. mdpi.com A common and efficient method for their synthesis is the one-pot, three-component cyclocondensation of aldehydes, β-ketoesters, and hydroxylamine (B1172632) hydrochloride. nih.govsphinxsai.com

Positioning of 5(4H)-Isoxazolone, 4-methyl-3-phenyl- within the Broader Isoxazolone Class

The specific compound, 5(4H)-isoxazolone, 4-methyl-3-phenyl-, is a 3,4-disubstituted derivative of the isoxazolone core. Its structure is defined by a phenyl group attached to the carbon at position 3 and a methyl group at position 4. This substitution pattern distinguishes it from the more widely studied 4-arylmethylene-isoxazol-5(4H)-ones, which feature an exocyclic double bond at the C4 position. nih.govresearchgate.net

While specific research and detailed spectroscopic data for 5(4H)-isoxazolone, 4-methyl-3-phenyl- are not extensively documented in readily available literature, its chemical nature can be inferred from the general reactivity of the isoxazolone ring. The phenyl group at C3 is expected to influence the electronic properties and steric environment of the molecule. The methyl group at C4, a saturated carbon, makes this compound a distinct subclass from the unsaturated 4-ylidene derivatives.

The synthesis of such 3,4-disubstituted isoxazolones typically involves the condensation of hydroxylamine with a substituted β-ketoester. For the target compound, this would likely involve the reaction of hydroxylamine with a 2-methyl-3-oxo-3-phenylpropanoate derivative.

To illustrate the typical spectroscopic characteristics of this class of compounds, the data for a related, well-documented compound, (Z)-4-Benzylidene-3-methyl-isoxazol-5(4H)-one, is presented below. It is important to note that these values are for a structurally related but different molecule and serve as a general reference for the isoxazolone core.

Spectroscopic Data for a Representative Isoxazolone Derivative: (Z)-4-Benzylidene-3-methyl-isoxazol-5(4H)-one nih.gov

| Spectroscopic Data | Value |

| Molecular Formula | C₁₁H₉NO₂ |

| Crystal System | Monoclinic |

| Dihedral Angle (Phenyl/Isoxazole rings) | 1.14 (9)° |

| Key Structural Feature | The phenyl and isoxazole rings are nearly coplanar. |

This data is for a related compound and is provided for illustrative purposes.

Properties

CAS No. |

23244-37-3 |

|---|---|

Molecular Formula |

C10H9NO2 |

Molecular Weight |

175.18 g/mol |

IUPAC Name |

4-methyl-3-phenyl-4H-1,2-oxazol-5-one |

InChI |

InChI=1S/C10H9NO2/c1-7-9(11-13-10(7)12)8-5-3-2-4-6-8/h2-7H,1H3 |

InChI Key |

MQVKJAPPJMXSIB-UHFFFAOYSA-N |

SMILES |

CC1C(=NOC1=O)C2=CC=CC=C2 |

Canonical SMILES |

CC1C(=NOC1=O)C2=CC=CC=C2 |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Pathways of 5 4h Isoxazolone, 4 Methyl 3 Phenyl

Tautomerism and Isomeric Equilibria in 5-Oxodihydroisoxazoles

5(4H)-Isoxazolones, also known as isoxazol-5(4H)-ones, are heterocyclic compounds that exhibit prototropic tautomerism, existing in equilibrium between different isomeric forms. clockss.orgnih.gov The primary tautomers for 5-oxodihydroisoxazoles are the 5(4H)-one and the 5(2H)-one forms. clockss.org Theoretical studies, such as those using density functional theory (DFT), have been employed to investigate the relative stability of these tautomers. For isoxazolone derivatives, the C—H tautomer has been found to be the most stable and energetically favored form. nih.gov

The equilibrium between these tautomers can be influenced by several factors, including the substituents on the ring, the solvent, and the temperature. researchgate.net For instance, in the acylation of 2-unsubstituted isoxazol-5(4H)-ones, the ratio of N- to O-acylated products is dramatically altered by the solvent, the presence of a base, and the reaction temperature. researchgate.net The nature of the substituent at the C-3 position has the most significant effect on this ratio. researchgate.net While aliphatic acid anhydrides and chlorides tend to react at the nitrogen atom, aroyl halides can produce substantial amounts of O-acylated products. researchgate.netpsu.edu

The isomeric equilibria are crucial in determining the reactivity of the isoxazolone ring. The presence of different tautomeric forms provides multiple sites for electrophilic and nucleophilic attack, leading to a diverse range of chemical transformations.

Electrophilic and Nucleophilic Reactions at C-4 and other Ring Positions

The isoxazolone ring, particularly the C-4 position, is susceptible to both electrophilic and nucleophilic reactions, leading to a variety of functionalized derivatives.

The active methylene (B1212753) group at the C-4 position of 5(4H)-isoxazolones readily participates in Knoevenagel-type condensation reactions with aldehydes and ketones. wikipedia.org This reaction involves a nucleophilic addition of the active hydrogen compound to a carbonyl group, followed by a dehydration step, resulting in the formation of an α,β-unsaturated product. wikipedia.org

This condensation is a common and efficient method for the synthesis of 4-arylmethylene-isoxazol-5(4H)-ones. orientjchem.orgmdpi.com The reaction is typically catalyzed by a weak base, such as an amine, and can be carried out under various conditions. wikipedia.orgresearchgate.net For example, the reaction between an aromatic aldehyde, hydroxylamine (B1172632) hydrochloride, and ethyl acetoacetate (B1235776) can be catalyzed by citric acid in water, providing good yields of the desired products. orientjchem.org Other catalysts, such as imidazole, have also been shown to be effective. researchgate.net

The Knoevenagel condensation is a versatile reaction that allows for the introduction of a wide range of substituents at the C-4 position, leading to a diverse library of isoxazolone derivatives with potential biological activities. The reaction is often highly stereoselective, predominantly yielding the E-isomer. nih.gov

Table 1: Examples of Catalysts and Conditions for Knoevenagel-type Condensations

| Catalyst | Solvent | Temperature | Yield (%) | Reference |

| Citric Acid | Water | Not specified | 70-90 | orientjchem.org |

| Imidazole | Dichloromethane | Room Temperature/Reflux | High to excellent | researchgate.net |

| Piperidine | Ethanol | Room Temperature | >80 | nih.gov |

| Amine-functionalized cellulose (B213188) | Water | Room Temperature | Not specified | mdpi.com |

The C-4 position of the isoxazolone ring can be deprotonated using a strong base, such as n-butyllithium, to form a lithiated intermediate. researchgate.net This carbanion is a potent nucleophile and can react with various electrophiles, allowing for the introduction of a wide range of functional groups at this position.

This lateral lithiation has been demonstrated for various methyl-substituted isoxazoles, leading to the corresponding acetic acids after carboxylation. researchgate.net However, the stability of the lithiated intermediate can be a concern, as decomposition may occur at higher temperatures. researchgate.net The reaction conditions, therefore, need to be carefully controlled to achieve the desired functionalization.

The isoxazolone ring can undergo ring-opening and rearrangement reactions under various conditions, particularly in the presence of bases or nucleophiles. clockss.org The treatment of 5(4H)-isoxazolones with a base can lead to the cleavage of the heterocyclic ring. researchgate.net For instance, the use of sodium hydroxide (B78521) can induce isoxazolone ring cleavage, resulting in the formation of different products depending on the reaction conditions. researchgate.net

Base-catalyzed rearrangements of 5-oxodihydroisoxazoles have been studied in detail. clockss.org These reactions can proceed through different pathways, potentially involving intermediates such as ketenimines, α-lactones, and ketenes, which can then react with nucleophiles. clockss.org For example, the alkaline hydrolysis of ethyl 2-methyl-5-oxo-2,5-dihydroisoxazole-4-carboxylate leads to decomposition products including methylamine, carbon dioxide, and malonic acid. clockss.org

The susceptibility of the isoxazolone ring to nucleophilic attack and subsequent ring-opening provides a synthetic route to other heterocyclic systems and acyclic compounds. For example, the reaction of 4-aryl-2-phenyloxazol-5-one with 2-aminobenzoic acid can lead to the formation of 4H-3,1-benzoxazin-4-one derivatives after subsequent steps. researchgate.net

Detailed Mechanistic Investigations of 5(4H)-Isoxazolone Formation

The synthesis of the 5(4H)-isoxazolone ring is most commonly achieved through a one-pot, three-component reaction. orientjchem.orgresearchgate.net This typically involves the condensation of a β-ketoester (like ethyl acetoacetate), hydroxylamine hydrochloride, and an aldehyde. orientjchem.orgresearchgate.net

The formation of the 5(4H)-isoxazolone ring is believed to proceed through a series of steps, with the cyclization of an oxime intermediate being a key proposed mechanism. mdpi.comresearchgate.net

A plausible mechanism for the formation of 3,4-disubstituted isoxazol-5(4H)-ones involves the initial reaction between the β-ketoester and hydroxylamine to form an oxime intermediate. mdpi.comresearchgate.netresearchgate.net This is followed by the Knoevenagel condensation of the enolized form of this intermediate with an aldehyde. mdpi.com The final step is an intramolecular cyclization with the elimination of a water molecule to form the stable isoxazolone ring. researchgate.net

The reaction can be catalyzed by various agents, including acids, bases, and even organocatalysts. orientjchem.orgresearchgate.net For example, a plausible mechanism catalyzed by an amine-functionalized cellulose involves the initial formation of an enamine from the β-ketoester, which then reacts with hydroxylamine. mdpi.com The subsequent steps follow the general pathway of oxime formation, condensation with the aldehyde, and final cyclization. mdpi.com

Another important pathway for isoxazole (B147169) synthesis involves the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne or alkene. nih.govrsc.org Nitrile oxides can be generated in situ from aldoximes under oxidative conditions. nih.govrsc.org The intramolecular version of this cycloaddition is also a viable route for the synthesis of fused isoxazole systems. nih.gov

Kinetic and Thermodynamic Considerations

The reactivity of 5(4H)-isoxazolone, 4-methyl-3-phenyl-, is governed by a delicate balance of kinetic and thermodynamic factors. While specific experimental kinetic and thermodynamic parameters for this compound are not extensively documented in publicly available literature, a qualitative understanding can be derived from the general principles of isoxazolone chemistry and the influence of its substituents.

Reactions involving the isoxazolone ring, such as cycloadditions or ring-opening reactions, are subject to either kinetic or thermodynamic control. Kinetically controlled reactions, which are irreversible and governed by the lowest activation energy barrier, would favor the formation of the product that is formed fastest. In contrast, thermodynamically controlled reactions, which are reversible, lead to the most stable product, irrespective of the reaction rate.

The tautomerism between the CH, NH, and OH forms of the isoxazolone ring is a key thermodynamic consideration. Theoretical studies on similar isoxazolone systems suggest that the keto (CH) form is generally the most thermodynamically stable tautomer. nih.gov However, the relative stability of these tautomers can be influenced by the solvent and the nature of the substituents, which in turn affects the compound's reactivity and the favorability of different reaction pathways. nih.gov For instance, the presence of bulky substituents can influence the energy differences between tautomers. nih.gov

The following table summarizes the likely kinetic and thermodynamic influences on reactions involving 5(4H)-isoxazolone, 4-methyl-3-phenyl-.

| Factor | Kinetic Consideration | Thermodynamic Consideration |

| Reaction Control | Favors the product with the lowest activation energy (fastest forming). | Favors the most stable product (thermodynamically favored). |

| Tautomerism | The reactivity of a specific tautomer will influence the initial reaction rate. | The equilibrium position of the tautomers affects the overall product distribution in reversible reactions. The CH (keto) form is often the most stable. nih.gov |

| Solvent Effects | Polar solvents may stabilize charged intermediates or transition states, accelerating the reaction. | Polar solvents can shift the tautomeric equilibrium, favoring more polar tautomers. nih.gov |

| Temperature | Higher temperatures generally increase reaction rates. | Higher temperatures can favor the thermodynamically controlled product in reversible reactions. |

Influence of Substituents, such as the 3-phenyl and 4-methyl groups, on Reactivity

The 3-phenyl and 4-methyl substituents play a crucial role in modulating the reactivity of the 5(4H)-isoxazolone core through a combination of electronic and steric effects.

The 3-phenyl group primarily exerts an electronic influence on the isoxazolone ring. The phenyl ring can act as either an electron-donating or electron-withdrawing group depending on the nature of the reaction and any substituents on the phenyl ring itself. This electronic effect is pivotal in determining the outcome of reactions. researchgate.net For instance, in cycloaddition reactions, the electron-withdrawing or -donating character of the phenyl substituent can influence the regioselectivity. mdpi.com The presence of an unsubstituted phenyl group has been observed to inhibit the formation of certain isoxazolone products in specific reactions, highlighting its significant electronic impact. mdpi.com Furthermore, substituents on the phenyl ring can alter the sensitivity of other parts of the molecule to electronic effects. nih.gov

The 4-methyl group influences reactivity through both steric hindrance and electronic effects, primarily hyperconjugation. wikipedia.orgallen.in Sterically, the methyl group can hinder the approach of reactants to the C4 position and adjacent atoms, potentially directing reactions to other sites or slowing down reactions that occur at this position.

Electronically, the methyl group is electron-donating through hyperconjugation, which involves the delocalization of electrons from the C-H sigma bonds of the methyl group into adjacent empty or partially filled orbitals of the isoxazolone ring. wikipedia.orgallen.in This electron donation can stabilize adjacent carbocations or other electron-deficient centers that may form during a reaction, thereby influencing the reaction rate and the stability of intermediates. wikipedia.org Hyperconjugation is a key factor in the stability of many organic molecules and can affect bond lengths and dipole moments. allen.in In related heterocyclic systems, the presence of a methyl group has been shown to influence the stability of different tautomers. nih.gov Specifically for isoxazolones, substitutions at the 4-position can block keto-enol and imine-enamine tautomerization, which can impact biological activity. nih.gov

The table below details the specific influences of the 3-phenyl and 4-methyl groups on the reactivity of 5(4H)-isoxazolone.

| Substituent | Effect | Influence on Reactivity and Mechanistic Pathways |

| 3-Phenyl | Electronic | Modulates the electron density of the isoxazolone ring, affecting its nucleophilicity and electrophilicity. Can influence the regioselectivity of cycloaddition reactions. researchgate.netmdpi.com The electronic character of the phenyl group can determine the feasibility of certain reaction pathways. mdpi.com |

| Steric | Can influence the approach of reactants to the C3 position and the adjacent nitrogen atom. | |

| 4-Methyl | Electronic (Hyperconjugation) | Donates electron density to the isoxazolone ring, which can stabilize reaction intermediates and transition states. wikipedia.orgallen.in This stabilization can lead to an increase in reaction rates. |

| Steric | Hinders the approach of nucleophiles or electrophiles to the C4 position, potentially influencing the regioselectivity of reactions. Can affect the tautomeric equilibrium by sterically favoring or disfavoring certain forms. nih.gov | |

| Tautomerism | The presence of a methyl group at the C4 position prevents tautomerization involving this position, restricting the possible isomeric forms of the molecule. nih.gov |

Structural Characterization and Spectroscopic Analysis of 5 4h Isoxazolone, 4 Methyl 3 Phenyl

Vibrational Spectroscopy: Infrared (IR) Analysis

An experimental IR spectrum for 5(4H)-isoxazolone, 4-methyl-3-phenyl- would be expected to show characteristic absorption bands corresponding to its functional groups. Key vibrational modes would include:

C=O Stretching: A strong absorption band, typically in the region of 1720-1760 cm⁻¹, corresponding to the carbonyl group of the isoxazolone ring.

C=N Stretching: A medium to strong band around 1600-1650 cm⁻¹ for the carbon-nitrogen double bond within the heterocyclic ring.

C-H Stretching: Bands for aromatic C-H stretching from the phenyl group would appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group would be observed just below 3000 cm⁻¹.

Aromatic C=C Stretching: Multiple bands of variable intensity in the 1450-1600 cm⁻¹ region, characteristic of the phenyl ring.

Without experimental data, a precise table of IR frequencies cannot be generated.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for elucidating the carbon-hydrogen framework of the molecule.

¹H NMR Spectroscopic Assignments

The proton NMR spectrum would provide information on the chemical environment of each hydrogen atom. Expected signals for 5(4H)-isoxazolone, 4-methyl-3-phenyl- would include:

Phenyl Protons: A multiplet in the aromatic region (typically δ 7.2-7.8 ppm) integrating to 5 hydrogens. The exact splitting pattern would depend on the specific chemical shifts of the ortho, meta, and para protons.

Methine Proton (H-4): A quartet signal for the proton at the 4-position, split by the adjacent methyl group protons.

Methyl Protons (at C-4): A doublet signal corresponding to the methyl group at the 4-position, split by the methine proton.

A representative data table cannot be created without specific chemical shift and coupling constant values from an actual spectrum.

¹³C NMR Spectroscopic Assignments

The carbon-13 NMR spectrum would show distinct signals for each unique carbon atom in the molecule. The anticipated resonances are:

Carbonyl Carbon (C-5): A signal in the downfield region, typically around δ 170-180 ppm.

Imine Carbon (C-3): A signal for the C=N carbon, expected around δ 160-165 ppm.

Phenyl Carbons: Four signals in the aromatic region (δ 125-140 ppm), corresponding to the ipso, ortho, meta, and para carbons of the phenyl ring.

Methine Carbon (C-4): The signal for the carbon at the 4-position.

Methyl Carbon: A signal in the upfield aliphatic region for the methyl group carbon.

Specific chemical shift assignments require experimental data.

Advanced NMR Techniques for Structural Elucidation

To confirm the structural assignments from 1D NMR, various 2D NMR techniques would be employed:

COSY (Correlation Spectroscopy): Would show correlations between the H-4 methine proton and the protons of the C-4 methyl group.

HSQC (Heteronuclear Single Quantum Coherence): Would correlate each proton signal with its directly attached carbon atom (e.g., H-4 with C-4, methyl protons with the methyl carbon).

HMBC (Heteronuclear Multiple Bond Correlation): Would reveal long-range (2-3 bond) correlations, which are crucial for confirming the connectivity of the molecular skeleton. For instance, correlations from the methyl protons to C-4 and C-5, and from the H-4 proton to C-3, C-5, and the ipso-carbon of the phenyl ring would be expected.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry would be used to determine the molecular weight and to gain insight into the molecule's structure through its fragmentation pattern. For 5(4H)-isoxazolone, 4-methyl-3-phenyl- (C₁₀H₉NO₂), the expected molecular ion peak [M]⁺ would be at m/z 175.06. High-resolution mass spectrometry (HRMS) would confirm the elemental composition. The fragmentation pattern would likely involve characteristic losses, such as the loss of CO, and fragmentation of the isoxazolone ring and the phenyl substituent.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption

The UV-Vis spectrum, typically recorded in a solvent like methanol (B129727) or ethanol, would show absorption bands corresponding to electronic transitions within the molecule. The conjugated system, involving the phenyl ring and the isoxazolone moiety, would be expected to exhibit π-π* transitions. The position of the maximum absorption wavelength (λmax) would be characteristic of this chromophore. However, without experimental data, the specific λmax values and molar absorptivity coefficients cannot be reported.

Solid-State Structural Analysis: X-ray Crystallography

An X-ray crystallographic study would be required to determine the crystal system, space group, and unit cell dimensions for 5(4H)-isoxazolone, 4-methyl-3-phenyl-.

Determination of Molecular Geometry and Conformation

Without experimental data, a definitive description of the molecular geometry is not possible. A crystallographic analysis would provide key structural parameters, including:

Bond Lengths and Angles: Precise measurements for the isoxazolone and phenyl rings, as well as the methyl substituent.

Ring Planarity: Determination of the planarity of the isoxazolone and phenyl rings.

Torsion Angles: The dihedral angle between the plane of the isoxazolone ring and the phenyl ring at the 3-position would be a critical conformational parameter.

A data table summarizing these experimental parameters would be constructed following a successful crystallographic analysis.

Table 1: Selected Crystallographic Data for 5(4H)-Isoxazolone, 4-methyl-3-phenyl- (Hypothetical) This table is a template for data that would be obtained from an X-ray crystallography experiment. No data is currently available.

| Parameter | Value |

|---|---|

| Crystal System | To be determined |

| Space Group | To be determined |

| a (Å) | To be determined |

| b (Å) | To be determined |

| c (Å) | To be determined |

| α (°) | To be determined |

| β (°) | To be determined |

| γ (°) | To be determined |

| Volume (ų) | To be determined |

Intermolecular Interactions and Crystal Packing

The analysis of the crystal packing and intermolecular forces is entirely reliant on crystallographic data. Such an analysis would identify and characterize the non-covalent interactions that stabilize the crystal lattice. This would involve identifying potential hydrogen bond donors and acceptors, and analyzing short contacts to describe how neighboring molecules interact and arrange themselves in three-dimensional space.

Until an experimental X-ray crystal structure is determined and published for 5(4H)-isoxazolone, 4-methyl-3-phenyl-, a detailed and accurate discussion of its solid-state characteristics remains speculative.

Computational Chemistry and Theoretical Studies on 5 4h Isoxazolone, 4 Methyl 3 Phenyl

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) has become a primary method for studying the electronic structure of molecules. researchgate.net Calculations are often performed using specific functionals, such as B3LYP, combined with a basis set like 6-311++G(d,p), to achieve a balance between computational cost and accuracy in predicting various molecular properties. researchgate.netijcce.ac.irajchem-a.com

The first step in most computational studies is the optimization of the molecular geometry to find the lowest energy structure on the potential energy surface. This process involves calculating bond lengths, bond angles, and dihedral (torsion) angles that correspond to a stable conformation of the molecule. ijcce.ac.ir For 5(4H)-isoxazolone, 4-methyl-3-phenyl-, this analysis would reveal the precise spatial arrangement of its constituent atoms.

A critical aspect of the conformational analysis for this compound is the relative orientation of the phenyl ring with respect to the isoxazolone ring. In related structures, such as 5-methyl-3-phenylisoxazole-4-carboxylic acid, the phenyl and isoxazole (B147169) rings are not coplanar, exhibiting a significant dihedral angle between them. nih.govresearchgate.net For instance, in one study, this angle was found to be 56.64 (8)°. nih.govresearchgate.net This twisting is a result of steric hindrance and electronic interactions between the two ring systems. Theoretical calculations can predict these parameters, which can then be compared with experimental data from X-ray crystallography for validation. ijcce.ac.ir

Table 1: Representative Calculated Geometric Parameters for a Phenyl-Isoxazole Core Structure Note: This table presents typical data for a related phenyl-isoxazole compound to illustrate the output of a geometry optimization calculation.

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C=O | ~1.21 Å |

| C=N | ~1.29 Å | |

| N-O | ~1.42 Å | |

| C-C (ring) | ~1.45 Å | |

| Bond Angle | O-C=O | ~125° |

| C-N-O | ~110° | |

| C-C-N | ~115° | |

| Dihedral Angle | Phenyl Ring vs. Isoxazole Ring | ~45-60° |

Theoretical vibrational analysis is used to predict the infrared (IR) and Raman spectra of a molecule. By calculating the harmonic vibrational frequencies, researchers can assign specific vibrational modes (stretching, bending, torsion) to the observed spectral bands. ijcce.ac.ir These calculations are instrumental in confirming the molecular structure and understanding its dynamic behavior.

The computed frequencies are often systematically higher than the experimental values due to the calculation's assumption of a harmonic potential and the neglect of electron correlation effects. Therefore, the theoretical wavenumbers are typically scaled by an empirical factor to improve agreement with experimental data. ajchem-a.com For 5(4H)-isoxazolone, 4-methyl-3-phenyl-, key vibrational modes would include the C=O stretching of the ketone group, the C=N stretching of the isoxazole ring, and various C-H stretching and bending modes of the phenyl and methyl groups.

Table 2: Illustrative Comparison of Calculated and Experimental Vibrational Frequencies Note: This table provides an example of the expected vibrational modes and frequencies for the key functional groups in the target compound.

| Vibrational Mode | Calculated Wavenumber (cm⁻¹) | Experimental Wavenumber (cm⁻¹) | Assignment |

| v(C=O) | ~1750 | ~1730 | Carbonyl stretch |

| v(C=N) | ~1635 | ~1620 | Imine stretch |

| v(C=C) | ~1605 | ~1595 | Phenyl ring stretch |

| vas(CH₃) | ~3010 | ~2980 | Asymmetric methyl stretch |

| vs(CH₃) | ~2940 | ~2925 | Symmetric methyl stretch |

Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding a molecule's chemical reactivity and electronic properties. malayajournal.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of molecular stability. ajchem-a.com

A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. ajchem-a.commalayajournal.org Conversely, a small energy gap suggests the molecule is more reactive. For 5(4H)-isoxazolone, 4-methyl-3-phenyl-, FMO analysis would show the distribution of these orbitals across the molecule, indicating the likely sites for electron donation and acceptance. Typically, the HOMO is distributed over the more electron-rich parts of the molecule, while the LUMO is located on the electron-deficient regions.

Table 3: Representative FMO Properties and Global Reactivity Descriptors Note: The values are illustrative, based on DFT calculations of similar heterocyclic compounds. ajchem-a.comresearchgate.net

| Parameter | Symbol | Value (eV) |

| HOMO Energy | E_HOMO | -6.6 eV |

| LUMO Energy | E_LUMO | -2.1 eV |

| Energy Gap | ΔE | 4.5 eV |

| Chemical Hardness | η | 2.25 eV |

| Chemical Softness | S | 0.44 eV⁻¹ |

| Electronegativity | χ | 4.35 eV |

| Electrophilicity Index | ω | 4.20 eV |

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to predict the reactive behavior of a molecule. It maps the electrostatic potential onto the electron density surface, revealing the charge distribution and identifying regions susceptible to electrophilic and nucleophilic attack. ajchem-a.comresearchgate.net

The MEP surface is color-coded to represent different potential values. Regions of negative potential (typically colored red to yellow) are rich in electrons and are favorable sites for electrophilic attack. In 5(4H)-isoxazolone, 4-methyl-3-phenyl-, these would be expected around the carbonyl oxygen and the nitrogen atom of the isoxazole ring. ajchem-a.com Regions of positive potential (colored blue) are electron-deficient and are susceptible to nucleophilic attack, which would be expected around the hydrogen atoms. researchgate.net

DFT calculations can also be used to predict the thermodynamic properties of a molecule, such as enthalpy (H), entropy (S), and Gibbs free energy (G). These parameters are calculated from the vibrational frequencies and are essential for understanding the stability and spontaneity of chemical reactions. The calculations can provide insights into how these properties change with temperature, offering a more complete picture of the molecule's behavior under different conditions. ijcce.ac.ir

Table 4: Example of Calculated Thermodynamic Parameters at 298.15 K Note: These values are representative of what would be obtained from a DFT frequency calculation.

| Parameter | Symbol | Value |

| Enthalpy | H | Value in Hartree/particle |

| Entropy | S | Value in cal/mol·K |

| Gibbs Free Energy | G | Value in Hartree/particle |

| Heat Capacity | C_v | Value in cal/mol·K |

Quantitative Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Property Relationship (QSPR) studies aim to establish a mathematical correlation between the chemical structure of a compound and its physicochemical properties. These models use calculated molecular descriptors—numerical values that quantify different aspects of a molecule's structure—to predict its properties without the need for experimental measurement.

For isoxazole derivatives, QSPR models can be developed to predict properties such as solubility, stability, or even biological activity. researchgate.net The process involves calculating a wide range of descriptors for 5(4H)-isoxazolone, 4-methyl-3-phenyl-, including electronic descriptors (like HOMO-LUMO energies, dipole moment), constitutional descriptors (molecular weight), and topological descriptors (which describe atomic connectivity). By correlating these descriptors with known properties of a series of related compounds, a predictive model can be built. This approach is valuable in the rational design of new compounds with desired characteristics. researchgate.net

Modeling of Reaction Mechanisms and Transition States

The synthesis of isoxazol-5(4H)-one derivatives is often achieved through multi-component reactions, which involve the intricate orchestration of several reactants to form the final heterocyclic scaffold. researchgate.netmdpi.com Computational modeling, particularly using Density Functional Theory (DFT), is a key tool in elucidating the plausible reaction mechanisms and characterizing the high-energy transition states that govern the reaction kinetics.

A common synthetic route involves the condensation of a β-ketoester, hydroxylamine (B1172632), and an appropriate aldehyde. researchgate.net For 5(4H)-isoxazolone, 4-methyl-3-phenyl-, this would typically involve the reaction of ethyl acetoacetate (B1235776), hydroxylamine hydrochloride, and benzaldehyde (B42025). The proposed mechanism generally proceeds through several key steps, each of which can be modeled computationally to determine the energy landscape of the reaction.

Plausible Reaction Steps for Modeling:

Formation of the Isoxazolone Core: The initial step is the reaction between the β-ketoester (ethyl acetoacetate) and hydroxylamine to form a 3-methylisoxazol-5(4H)-one intermediate. Computational models can calculate the activation energy for this cyclization step.

Enolization: The isoxazolone intermediate can undergo enolization, a crucial step for the subsequent condensation. Theoretical calculations can determine the relative stabilities of the keto and enol tautomers.

Knoevenagel Condensation: The enol form of the isoxazolone then reacts with the aldehyde (benzaldehyde) in a Knoevenagel-type condensation to yield the final 4-substituted product. This step involves the formation of a carbon-carbon double bond at the 4-position of the isoxazolone ring.

Quantum chemical modeling of similar heterocyclic formations, such as for 3-phenyl-5-methyl-1,2,4-oxadiazole, has been used to calculate the enthalpies of formation for intermediates and the activation energies for transition states. chemintech.ru By employing methods like AM1/SM2.1 or higher-level DFT functionals (e.g., B3LYP) with appropriate basis sets (e.g., 6-31G(d,p)), researchers can map the potential energy surface of the reaction. researchgate.netasianpubs.org This allows for the identification of the rate-determining step and provides a detailed understanding of the electronic rearrangements occurring during bond formation and cleavage.

Table 1: Representative Theoretical Parameters in Reaction Mechanism Modeling

| Parameter | Description | Typical Computational Method |

| Activation Energy (Ea) | The minimum energy required to initiate a chemical reaction, corresponding to the transition state energy. | DFT (e.g., B3LYP/6-311+G(d,p)) |

| Enthalpy of Formation (ΔHf) | The change in enthalpy when one mole of a compound is formed from its constituent elements. | Semi-empirical (e.g., AM1, PM3) |

| Gibbs Free Energy (ΔG) | A thermodynamic potential that can be used to calculate the maximum reversible work that may be performed by a thermodynamic system at a constant temperature and pressure. | DFT, Ab initio |

| Transition State Geometry | The specific arrangement of atoms at the point of maximum energy along the reaction coordinate. | DFT, Ab initio |

Note: The data in this table is illustrative of the types of parameters calculated in computational studies of reaction mechanisms and does not represent specific values for 5(4H)-isoxazolone, 4-methyl-3-phenyl- due to the absence of dedicated published studies.

Exploration of Electronic and Optical Properties

The electronic structure of 5(4H)-isoxazolone, 4-methyl-3-phenyl- dictates its chemical behavior and its potential applications in materials science, particularly in the realm of nonlinear optics (NLO). NLO materials are of significant interest for their ability to alter the properties of light, with applications in optical switching, frequency conversion, and other photonic technologies. Computational chemistry, especially DFT, is instrumental in predicting and understanding these properties. tandfonline.comnih.gov

The key to a molecule's NLO response lies in its electronic charge distribution and how it is perturbed by an external electric field. Molecules with significant charge transfer characteristics, often described in terms of Frontier Molecular Orbitals (FMOs) — the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) — tend to exhibit notable NLO properties. tandfonline.com

The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter. A smaller gap generally correlates with higher molecular polarizability and, consequently, a larger NLO response, as electrons can be more easily excited to higher energy states. nih.govdntb.gov.ua For related heterocyclic compounds, DFT calculations at levels such as B3LYP/6-311G(d,p) or M06/6-311G(d,p) have been successfully used to compute these properties. tandfonline.comnih.govdntb.gov.ua

The NLO properties are quantified by the polarizability (α) and the first and second hyperpolarizabilities (β and γ, respectively). tandfonline.com A large first hyperpolarizability (β) is a primary indicator of a molecule's potential for second-order NLO applications.

Table 2: Calculated Electronic and NLO Properties for a Representative Heterocyclic Compound

| Property | Symbol | Calculated Value | Unit |

| HOMO Energy | EHOMO | -7.144 | eV |

| LUMO Energy | ELUMO | -2.526 | eV |

| HOMO-LUMO Gap | ΔE | 4.618 | eV |

| Dipole Moment | µ | Value not available | Debye |

| Linear Polarizability | α | 4.195 x 10-23 | esu |

| First Hyperpolarizability | β | 6.317 x 10-30 | esu |

| Second Hyperpolarizability | γ | 4.314 x 10-35 | esu |

Note: The data presented in this table are for a novel N-substituted 2-((5-(3-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylpropanamide derivative, a different heterocyclic system, and are used here for illustrative purposes to show the types of data generated in such computational studies. nih.govdntb.gov.ua Specific values for 5(4H)-isoxazolone, 4-methyl-3-phenyl- would require a dedicated theoretical investigation.

Further analysis using techniques like Natural Bond Orbital (NBO) analysis can reveal details about charge delocalization and hyperconjugative interactions within the molecule, which contribute to its stability and electronic properties. bohrium.com Time-Dependent DFT (TD-DFT) can be employed to predict the electronic absorption spectra, providing insights into the nature of electronic transitions. tandfonline.com

Synthesis and Exploration of Derivatives and Analogues of 5 4h Isoxazolone, 4 Methyl 3 Phenyl

Modifications to the Phenyl Moiety at C-3

The synthesis of 4-methyl-3-phenyl-5(4H)-isoxazolone and its derivatives often proceeds through the condensation of hydroxylamine (B1172632) with a suitable β-ketoester. To introduce the 3-phenyl group, ethyl benzoylacetate is a common starting material. researchgate.neteurekaselect.com Consequently, modifications to the phenyl moiety at the C-3 position can be achieved by employing appropriately substituted β-ketoesters in the initial synthesis.

By starting with precursors such as ethyl 4-chlorobenzoylacetate or ethyl 4-methoxybenzoylacetate, researchers can introduce various substituents onto the C-3 phenyl ring. This strategy allows for the systematic exploration of electronic and steric effects on the properties of the resulting isoxazolone derivatives. While the core reaction remains a cyclocondensation with hydroxylamine, the choice of the substituted ethyl benzoylacetate derivative is crucial for introducing diversity at the C-3 position. This approach has been foundational in creating analogues with tailored characteristics.

Variations of the Alkyl Group at C-4

The identity of the alkyl group at the C-4 position of the isoxazolone ring is determined by the structure of the starting β-ketoester. For the parent compound, 4-methyl-3-phenyl-5(4H)-isoxazolone, the precursor is typically an ester of 2-methyl-3-oxo-3-phenylpropanoic acid.

To introduce variations at this position, synthetic strategies involve the use of different 2-alkyl-3-oxo-3-phenylpropanoate esters. For example, employing ethyl 2-ethyl-3-oxo-3-phenylpropanoate or ethyl 2-benzyl-3-oxo-3-phenylpropanoate in the condensation reaction with hydroxylamine would yield 4-ethyl-3-phenyl-5(4H)-isoxazolone and 4-benzyl-3-phenyl-5(4H)-isoxazolone, respectively. This modular approach allows for the synthesis of a range of C-4 alkyl analogues, enabling the study of how the size and nature of this substituent influence the molecule's chemical reactivity and properties.

Functionalization at the C-4 Methylene (B1212753) Position (e.g., Arylidene and Heteroarylidene Derivatives)

The methylene group at the C-4 position of 3-substituted-5(4H)-isoxazolones is particularly reactive due to its acidity, making it a prime site for functionalization. A widely employed method for this modification is the Knoevenagel condensation with various aldehydes. This reaction typically involves a three-component, one-pot synthesis where a β-ketoester (like ethyl acetoacetate), hydroxylamine hydrochloride, and an aromatic or heteroaromatic aldehyde are condensed together. niscpr.res.inmdpi.com Alternatively, a pre-synthesized 3-methylisoxazol-5-one can be reacted directly with an aldehyde. researchgate.net

This method has been used to synthesize a vast array of 4-arylidene and 4-heteroarylidene derivatives. The reaction is versatile, accommodating aldehydes with both electron-donating and electron-withdrawing substituents. The choice of catalyst and solvent can be optimized to achieve high yields, with many modern protocols favoring green chemistry principles, such as using water as a solvent. researchgate.netresearchgate.net

Below is a table summarizing various arylidene derivatives synthesized through this methodology, highlighting the diversity of substituents that can be introduced at the C-4 position.

| Aldehyde Used | Resulting C-4 Substituent | Notes |

| Benzaldehyde (B42025) | Benzylidene | Parent compound for the series. |

| 4-Chlorobenzaldehyde | 4-Chlorobenzylidene | Example of an electron-withdrawing group. researchgate.net |

| 4-Methoxybenzaldehyde | 4-Methoxybenzylidene | Example of an electron-donating group. researchgate.net |

| 4-Hydroxybenzaldehyde | 4-Hydroxybenzylidene | Introduces a phenolic hydroxyl group. researchgate.net |

| Vanillin (4-Hydroxy-3-methoxybenzaldehyde) | 4-Hydroxy-3-methoxybenzylidene | A commonly used natural aldehyde. mdpi.com |

| 3,4,5-Trimethoxybenzaldehyde | 3,4,5-Trimethoxybenzylidene | Demonstrates polysubstituted aromatic rings. mdpi.com |

| 2-Naphthaldehyde | Naphthylidene | Shows the use of fused aromatic systems. researchgate.net |

| Thiophene-2-carbaldehyde | 2-Thienylmethylene | Example of a heteroarylidene derivative. |

| Cinnamaldehyde | 3-Phenylallylidene | Introduces a conjugated system. researchgate.net |

Synthesis of Fused Heterocyclic Systems Incorporating the Isoxazolone Motif

The isoxazolone ring serves as a versatile scaffold for the construction of more complex, fused heterocyclic systems. These annulated structures are of significant interest in medicinal and materials chemistry. Various synthetic strategies have been developed to fuse other rings onto the isoxazolone core.

Isoxazole-Fused Quinazoline (B50416) Alkaloid Derivatives

A practical, metal-free method has been developed for the synthesis of isoxazole-fused tricyclic quinazoline alkaloids. This procedure involves an intramolecular cycloaddition of propargyl-substituted methyl azaarenes. In this one-pot process, new C-N, C-C, and C-O bonds are formed through a sequence of nitration and annulation, demonstrating a broad substrate scope.

Pyrano[3,2-d]isoxazoles and Isochromeno[4,3-d]isoxazoles

The synthesis of pyrano-fused isoxazoles has been achieved through various methods. For instance, new cis-fused chromeno pyrano[4,3-c]isoxazole derivatives are synthesized via an intramolecular scispace.comresearchgate.net-cycloaddition of nitrones. These nitrones are generated in situ from hydroxylamine derivatives and 7-O-prenyl derivatives of 8-formyl-2,3-disubstituted chromenones. google.com Another efficient approach involves the catalytic intramolecular oxidative cycloaddition of aldoximes to prepare chromeno[4,3-c]isoxazoles. mdpi.com

Furthermore, the versatile precursor 4-acetyl-3-phenylisoxazol-5(4H)-one has been utilized as a key component in the synthesis of fused systems, including pyrano[3,2-d]isoxazoles and isochromeno[4,3-d]isoxazoles.

Isoxazolo[5,4-b]pyridines and other Annulated Systems

The synthesis of isoxazolo[5,4-b]pyridines can be accomplished through multicomponent reactions. One such method involves a one-step, three-component microwave-assisted reaction between aromatic aldehydes, an active methylene compound (like tetronic acid or dimedone), and 3-methylisoxazol-5-amine. scispace.com This approach allows for the rapid construction of the fused pyridine (B92270) ring onto the isoxazole (B147169) core.

Beyond pyridine fusion, other complex annulated systems have been synthesized. For example, a practical route to the tetracyclic isoxazolo[4,3,2-de]phenanthridinone moiety has been developed. nih.govnih.gov This synthesis involves a key step of zinc reduction of a methyl 2'-hydroxymethyl-2-nitro-3-biphenylcarboxylate to afford a benzisoxazolone, which is then cyclized to form the fused phenanthridine (B189435) system. nih.govnih.gov This demonstrates the utility of the isoxazolone framework in accessing intricate polycyclic structures.

Investigation of Structure-Reactivity Relationships within Derivatives

The chemical reactivity and biological activity of derivatives of 5(4H)-isoxazolone, 4-methyl-3-phenyl- are significantly influenced by their molecular structure. Researchers have systematically modified the core structure to understand how different functional groups and their positions affect the compound's properties. These investigations, often referred to as structure-activity relationship (SAR) studies, are crucial for designing new derivatives with enhanced or specific reactivity and desired biological functions.

A primary method for synthesizing derivatives of 5(4H)-isoxazolone, 4-methyl-3-phenyl- involves a multi-component reaction. rsc.orgorientjchem.org This typically includes the condensation of an aromatic aldehyde, hydroxylamine hydrochloride, and a β-ketoester like ethyl acetoacetate (B1235776). orientjchem.orgniscpr.res.in The nature of the substituents on the aromatic aldehyde has been shown to be a critical factor in the success of this synthesis.

Studies have demonstrated that the presence of electron-donating groups on the aryl ring of the aldehyde facilitates the reaction, leading to good or even excellent yields of the corresponding isoxazolone derivatives. mdpi.com Such electron-donating groups include methoxy (B1213986) (-OCH3), methyl (-CH3), dimethylamino (-N(CH3)2), and hydroxyl (-OH) groups. mdpi.com In contrast, attempts to use aromatic aldehydes with electron-withdrawing substituents have been reported as unsuccessful under similar reaction conditions. niscpr.res.in This highlights a fundamental structure-reactivity relationship in the synthesis of these compounds, where electron-rich aromatic systems are more conducive to the condensation reaction.

The electrochemical properties of these derivatives have also been a subject of investigation. Cyclic voltammetry studies on various 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones have revealed that these compounds can exhibit significant oxidation and reduction potential. rsc.org This suggests that the isoxazolone core and its substituents can participate in electron transfer processes, which is a key aspect of their chemical reactivity and may contribute to their antioxidant properties. rsc.org

Beyond chemical reactivity, the biological activity of these derivatives is also strongly tied to their structure. For instance, certain 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-one derivatives have been evaluated for their in vitro anticancer activity against lung cancer cell lines. rsc.org Among the tested compounds, specific substitution patterns on the aryl ring led to excellent anticancer activity, with some derivatives showing moderate inhibitory effects. rsc.org

Furthermore, research into the larvicidal properties of these compounds against Aedes aegypti has provided additional insights into their structure-activity relationships. It was observed that derivatives featuring methoxy (-OMe) groups on the aryl ring exhibited increased lethality towards the larvae. mdpi.com This suggests that the electronic and steric properties conferred by the methoxy substituents may play a significant role in the biological mechanism of action.

The following tables summarize some of the key findings from research on the structure-reactivity relationships of 5(4H)-isoxazolone, 4-methyl-3-phenyl- derivatives.

Table 1: Influence of Aryl Substituents on Synthesis Yield

| Substituent on Aryl Ring | Electron-Donating/Withdrawing Nature | Observed Yield in Synthesis |

| -OCH3, -CH3, -N(CH3)2, -OH | Electron-Donating | Good to Excellent |

| Electron-Withdrawing Groups | Electron-Withdrawing | Unsuccessful Reaction |

Table 2: Structure-Activity Relationship for Biological Activities

| Derivative Type | Substituent(s) of Note | Observed Biological Activity |

| 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones | Specific aryl substitutions | Excellent anticancer activity against lung cancer cells |

| 3-methyl-4-arylmethylene isoxazol-5(4H)-ones | Methoxy (-OMe) groups on the aryl ring | Increased larvicidal activity against Aedes aegypti |

These findings underscore the importance of the substituents on the aryl ring in determining both the chemical reactivity and the biological profile of 5(4H)-isoxazolone, 4-methyl-3-phenyl- derivatives. The electronic effects of these substituents appear to be a governing factor, with electron-donating groups favoring synthesis and specific substitutions leading to enhanced biological activities.

Applications of 5 4h Isoxazolones As Versatile Building Blocks in Organic Synthesis

Precursors for Diverse Heterocyclic Scaffolds

One of the most significant applications of 5(4H)-isoxazolone, 4-methyl-3-phenyl-, and its analogues lies in their role as precursors for a variety of other heterocyclic systems. The strained N-O bond and the presence of carbonyl and imine functionalities within the ring make it susceptible to ring-opening and rearrangement reactions, providing access to a multitude of new carbo- and heterocyclic frameworks.

Detailed research has demonstrated the transformation of isoxazol-5(4H)-ones into several important classes of heterocycles. For instance, they can be converted into pyrazole (B372694) derivatives. This transformation often proceeds through a ring-opening mechanism, followed by cyclization with a suitable nitrogen source. Another notable application is the synthesis of 4(3H)-quinazolinone derivatives. In this type of reaction, the isoxazolone ring is opened by a nucleophilic attack from a hydrazine (B178648) derivative, which then undergoes cyclization to form the quinazolinone core. nih.gov

Furthermore, isoxazolones have been successfully employed in the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. This transformation highlights the ability of the isoxazolone to act as a latent enamine equivalent, which can undergo reactions with various electrophiles to construct the pyridone ring system. beilstein-journals.org The versatility of these transformations is summarized in the table below, showcasing the diverse range of heterocyclic scaffolds accessible from 5(4H)-isoxazolone precursors.

| Starting Isoxazolone Derivative | Reagents and Conditions | Resulting Heterocyclic Scaffold |

| 3-Phenyl-5(4H)-isoxazolone derivative | 2-Hydrazino-3-methyl-4(3H)-quinazolinone, Acetic acid | 4(3H)-Quinazolinone derivative |

| Substituted Isoxazole (B147169) | Mo(CO)6, wet acetonitrile | 4-Oxo-1,4-dihydropyridine-3-carboxylate |

These examples underscore the strategic importance of 5(4H)-isoxazolones as synthons for generating molecular diversity in heterocyclic chemistry.

Synthetic Utility in Complex Molecule Construction

Beyond the synthesis of fundamental heterocyclic systems, 5(4H)-isoxazolone, 4-methyl-3-phenyl-, and its derivatives serve as valuable intermediates in the construction of more complex and highly substituted molecules. Their ability to introduce specific functionalities and stereocenters makes them attractive for the synthesis of intricate molecular architectures, including those with potential applications in medicinal chemistry and materials science.

A key aspect of their utility is the potential for sequential reactions, where the isoxazolone ring is first used to construct an intermediate, which is then further elaborated into a more complex structure. For example, the synthesis of 2,4,6-triaryl-substituted nicotinates has been achieved using a pyridone intermediate derived from an isoxazolone. beilstein-journals.org This demonstrates a multi-step sequence where the isoxazolone is a critical component in building a highly functionalized aromatic system.

The reactivity of the 4-position of the isoxazolone ring is also crucial for building molecular complexity. The methylene (B1212753) group at this position can be functionalized, allowing for the introduction of various substituents and the formation of new carbon-carbon and carbon-heteroatom bonds. This has been exploited in the synthesis of a variety of substituted heterocyclic systems. The following table provides examples of complex molecules synthesized using isoxazolone-derived building blocks.

| Isoxazolone-Derived Intermediate | Reaction | Resulting Complex Molecule |

| Methyl 4-bromo-6-(4-fluorophenyl)-2-phenylnicotinate | Suzuki Reaction | 2,4,6-Triaryl-substituted nicotinate |

| 3-(Hydroxymethyl)pyridin-4(1H)-one | Selective reduction of the methoxycarbonyl group | Functionalized Pyridinone |

These examples highlight the role of 5(4H)-isoxazolones not just as precursors to simple heterocycles, but as integral components in the strategic construction of more elaborate and functionally rich molecules.

Role in Methodological Development for Novel Chemical Transformations

The unique reactivity and versatility of 5(4H)-isoxazolones have also positioned them at the forefront of methodological development in organic synthesis. The drive for more efficient, sustainable, and atom-economical reactions has led to the exploration of novel transformations involving isoxazolone scaffolds. A significant area of this research has been the development of multicomponent reactions (MCRs).

MCRs are one-pot processes where three or more reactants combine to form a product that incorporates all or most of the atoms of the starting materials. 3-Methyl-4-arylmethylene-isoxazol-5(4H)-ones are frequently synthesized via MCRs involving an aromatic aldehyde, a β-ketoester (like ethyl acetoacetate), and hydroxylamine (B1172632) hydrochloride. mdpi.comresearchgate.net Researchers have focused on optimizing these reactions using various catalysts and reaction conditions to improve yields, reduce reaction times, and employ greener solvents.

Recent advancements in this area include the use of photochemical methods and continuous flow synthesis for the preparation of 3-methyl-4-arylmethylene isoxazol-5(4H)-ones. mdpi.com These approaches offer advantages in terms of energy efficiency and scalability. Furthermore, the development of catalytic systems, including the use of ionic liquids and environmentally benign catalysts, for the synthesis of isoxazolone derivatives showcases the ongoing innovation in this field. nih.gov The table below summarizes some of the novel synthetic methods developed for the synthesis of isoxazolone derivatives.

| Synthetic Method | Key Features | Reactants |

| Multicomponent Reaction | One-pot synthesis, high atom economy | Aromatic aldehyde, β-ketoester, hydroxylamine hydrochloride |

| Photochemical Synthesis | Use of light to initiate the reaction, mild conditions | Aromatic aldehyde, β-ketoester, hydroxylamine hydrochloride |

| Continuous Flow Synthesis | Scalable, improved control over reaction parameters | Aromatic aldehyde, β-ketoester, hydroxylamine hydrochloride |

| Ionic Liquid Catalysis | Green solvent and catalyst, often recyclable | Aromatic aldehyde, β-ketoester, hydroxylamine hydrochloride |

The continuous exploration of new synthetic routes to and from 5(4H)-isoxazolones not only expands the toolkit of organic chemists but also drives the development of more sustainable and efficient chemical processes.

Emerging Research Areas and Future Perspectives on 5 4h Isoxazolone, 4 Methyl 3 Phenyl Chemistry

Development of Next-Generation Sustainable Synthetic Strategies

The synthesis of isoxazol-5(4H)-ones has traditionally involved multi-step procedures often requiring harsh conditions and hazardous organic solvents. Recent research, however, has pivoted towards the development of environmentally benign, one-pot, multicomponent reactions (MCRs) that align with the principles of green chemistry. These strategies offer significant advantages, including improved atom economy, reduced waste, shorter reaction times, and simplified workup procedures. niscpr.res.inmdpi.com

A prominent sustainable approach involves the three-component cyclocondensation of an aromatic aldehyde (like benzaldehyde (B42025) for the 3-phenyl substituent), a β-ketoester (such as ethyl acetoacetate (B1235776) to provide the 4-methyl group), and hydroxylamine (B1172632) hydrochloride. niscpr.res.innih.gov Researchers are actively exploring various eco-friendly catalysts and solvent systems to optimize these reactions.

Key developments in sustainable synthesis include:

Aqueous Media: Water is being increasingly used as a green solvent, eliminating the need for volatile and toxic organic solvents. niscpr.res.inresearchgate.net Reactions performed in water at room temperature have proven effective, offering both environmental and economic benefits. niscpr.res.in

Green Catalysts: A wide array of non-toxic, inexpensive, and often recyclable catalysts have been successfully employed. These include sodium malonate niscpr.res.in, nano-MgO researchgate.net, salicylic (B10762653) acid researchgate.net, gluconic acid researchgate.net, and agro-waste based catalysts. nih.govrsc.org

Alternative Energy Sources: Photochemical methods using visible light are emerging as an innovative and sustainable activation technique. mdpi.com Continuous flow photochemistry, in particular, allows for rapid, efficient, and scalable synthesis under mild conditions, significantly reducing reaction times compared to conventional heating. mdpi.com

| Catalyst/Method | Solvent | Key Advantages | Reference |

|---|---|---|---|

| Sodium Malonate | Water | Eco-friendly, room temperature, short reaction times, simple procedure. | niscpr.res.in |

| Visible Light Photochemistry | Ethanol/Water | Fast, efficient, mild conditions, suitable for continuous flow. | mdpi.com |

| WEOFPA/Glycerol | Glycerol | Agro-waste based, benign, avoids hazardous solvents. | nih.govrsc.org |

| Nano-MgO | Water | High yield, mild conditions, recoverable catalyst, good atom efficiency. | researchgate.net |

| Salicylic Acid | Water | Inexpensive, safe, good to high yields at room temperature. | researchgate.net |

| Gluconic Acid | Aqueous Solution | Bio-based solvent and catalyst, recyclable medium. | researchgate.net |

Future research in this area will likely focus on expanding the substrate scope for these green methods, developing even more efficient and recyclable catalytic systems, and further integrating flow chemistry for industrial-scale sustainable production.

Unexplored Reactivity and Mechanistic Pathways

While the synthesis of the isoxazolone core is well-established, its full reactive potential remains an active area of investigation. The 5(4H)-oxazolone ring system is a fascinating scaffold whose chemistry is still being explored. biointerfaceresearch.com It can react with electrophiles at the C-4 position and can also behave as a tautomeric 1,3-dipole in cycloaddition reactions. biointerfaceresearch.com

Recent studies have begun to uncover novel mechanistic pathways that deviate from traditional ionic mechanisms. For instance, the synthesis of 3-methyl-4-arylmethylene isoxazol-5(4H)-ones can be achieved via an organic photoredox catalytic mechanism. mdpi.com This process, induced by visible light, involves a photo-excited aldehyde that participates in a single electron transfer (SET) process, leading to the formation of radical intermediates that ultimately combine to form the isoxazolone product. mdpi.com This discovery opens up new avenues for photochemical applications and the synthesis of derivatives that may not be accessible through thermal methods.

Future research directions in this domain include:

Exploring Cycloaddition Reactions: Investigating the behavior of the isoxazolone ring as a 1,3-dipole to synthesize more complex, fused heterocyclic systems.

Post-Synthetic Modification: Developing new methodologies to functionalize the pre-formed 5(4H)-isoxazolone, 4-methyl-3-phenyl- core, allowing for the creation of diverse molecular architectures.

Radical Chemistry: Further exploring radical-mediated reactions beyond the synthesis, potentially for polymerization or material functionalization.

Asymmetric Catalysis: Designing chiral catalysts to control the stereochemistry of reactions involving the isoxazolone ring, leading to the synthesis of enantiomerically pure compounds.

Advanced Spectroscopic and Computational Approaches for Deeper Understanding

A thorough understanding of the structural and electronic properties of 5(4H)-isoxazolone, 4-methyl-3-phenyl- is crucial for predicting its reactivity and designing new applications. Advanced spectroscopic and computational methods are indispensable tools for achieving this deeper insight.

Researchers routinely use a combination of techniques to characterize these compounds, including:

Nuclear Magnetic Resonance (NMR): 1H and 13C NMR are fundamental for structural elucidation. acgpubs.orgresearchgate.net For instance, in a typical 1H NMR spectrum of a 4-benzylidene-3-methylisoxazol-5(4H)-one, characteristic signals include a singlet for the methyl group and distinct peaks for the vinylic and aromatic protons. researchgate.net The 13C NMR spectrum shows key signals for the carbonyl, C=N, and vinylic carbons of the isoxazolone ring. researchgate.net

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and molecular weight with high accuracy. nih.govtandfonline.com

Infrared (IR) Spectroscopy: IR analysis helps identify key functional groups, such as the characteristic carbonyl (C=O) stretching vibration of the isoxazolone ring. acgpubs.orgdtu.dk

X-ray Crystallography: Single-crystal X-ray diffraction provides definitive information on the three-dimensional molecular structure, bond lengths, and angles in the solid state. researchgate.net

In parallel, computational chemistry, particularly Density Functional Theory (DFT), has become a powerful tool for investigating the molecular and electronic parameters of isoxazolone derivatives. researchgate.net DFT calculations can be used to:

Optimize molecular geometry.

Calculate electronic properties like HOMO-LUMO energy gaps, which are crucial for understanding optical and electronic behavior.

Predict spectroscopic data (NMR, IR) to aid in experimental characterization.

Model reaction mechanisms and transition states to understand reactivity. researchgate.net

| Technique | Information Obtained | Reference |

|---|---|---|

| 1H & 13C NMR | Structural elucidation, confirmation of functional groups. | acgpubs.orgresearchgate.nettandfonline.com |

| HRMS | Precise molecular weight and elemental composition. | nih.govtandfonline.com |

| FT-IR | Identification of functional groups (e.g., C=O, C=N). | acgpubs.orgdtu.dk |

| X-ray Crystallography | Definitive 3D molecular structure, bond lengths, and angles. | researchgate.net |

| DFT Calculations | Molecular geometry, electronic structure, HOMO-LUMO gap, predicted spectra. | researchgate.net |

Future work will likely involve the application of more sophisticated techniques, such as 2D NMR for complex derivatives, and time-dependent DFT (TD-DFT) to accurately predict photophysical properties and guide the design of new materials.

Potential Applications in Advanced Materials Science and Chemical Technologies

Beyond their well-documented biological activities, isoxazolone derivatives are emerging as promising candidates for applications in advanced materials and chemical technologies. Their conjugated π-electron systems and tunable electronic properties make them suitable for use in optical and electronic devices.

Potential and emerging applications include:

Optical Materials: Isoxazol-5(4H)-ones have been investigated for use as laser dyes and filter dyes. niscpr.res.inresearchgate.net Their chromophoric structure allows them to absorb and emit light, a key property for these applications.

Photonic Devices: The unique photophysical properties of these compounds make them attractive for use in photonic devices. researchgate.net Research on related oxazolone (B7731731) dyes has shown their utility in creating optical sensors and biosensors, for example, for the detection of metal ions like Fe³⁺. researchgate.net

Non-Linear Optical (NLO) Materials: The extended π-electron system in these molecules suggests they may possess significant NLO properties, which are crucial for applications in optical communications and data processing. researchgate.net Research on other nitrogen-containing heterocycles has demonstrated their potential in this area. researchgate.net

Semiconductors and Photovoltaics: The isoxazolone core has been explored for its potential in organic photovoltaic cells, where it can act as a component in light-harvesting dye molecules. niscpr.res.in

Advanced Sensors: The reactivity and electronic properties of the isoxazolone ring can be harnessed to develop novel materials for advanced sensors and electronic devices. chemimpex.com

The future in this area is bright, with significant opportunities to design and synthesize novel 5(4H)-isoxazolone, 4-methyl-3-phenyl- derivatives with tailored optical and electronic properties. By modifying the substituents on the phenyl ring and exploring different substitution patterns on the isoxazolone core, researchers can fine-tune properties like absorption/emission wavelengths, fluorescence quantum yields, and NLO responses to meet the demands of specific technological applications.

Q & A

Q. What strategies resolve contradictions between computational predictions and experimental data for the compound’s reactivity?

- Methodological Answer : Discrepancies often arise from solvent effects or transition-state approximations in DFT calculations. Validate computational models by: (a) Comparing calculated vs. experimental -NMR shifts (using gauge-invariant atomic orbital methods). (b) Incorporating explicit solvent molecules in molecular dynamics simulations. Cross-referencing with crystallographic data (e.g., ) ensures geometric accuracy .

Q. How does the electronic nature of substituents on the phenyl ring influence the compound’s bioactivity in enzyme inhibition studies?

- Methodological Answer : Introduce electron-withdrawing (e.g., –NO) or donating (–OCH) groups at the para position. Assess inhibitory potency against target enzymes (e.g., cyclooxygenase-2) via kinetic assays (IC determination). Use Hammett plots (σ values vs. log(1/IC)) to quantify structure-activity relationships .

Q. What role do non-covalent interactions (e.g., π-π stacking) play in the solid-state packing of 4-methyl-3-phenyl-isoxazolone derivatives?

- Methodological Answer : Analyze single-crystal X-ray diffraction data (e.g., ) using software like Mercury. Quantify intermolecular distances (3.5–4.0 Å for π-π interactions) and hydrogen-bonding networks. Correlate packing motifs with thermal stability (TGA/DSC) and solubility profiles .

Methodological Frameworks for Data Interpretation

Q. How to design a robust protocol for detecting trace impurities in synthesized batches?

- Methodological Answer : Combine LC-MS/MS (for molecular weight identification) with charged aerosol detection (CAD) for non-UV-active impurities. Validate using spiked recovery experiments (80–120% recovery range) and limit of detection (LOD) studies .

Q. What statistical approaches are suitable for analyzing contradictory bioassay results across independent studies?

Q. How to integrate crystallographic data with molecular docking studies to predict binding modes?

- Methodological Answer : Align X-ray structures (e.g., ) with target protein active sites using PyMOL. Perform flexible docking (AutoDock Vina) with explicit water molecules. Validate poses via RMSD calculations (<2.0 Å) and MM-GBSA binding energy estimates .

Key Theoretical Considerations

- Linkage to Conceptual Frameworks : Anchor research in isoxazolone chemistry (e.g., tautomerism effects on reactivity ) and heterocyclic aromaticity principles .

- Contradiction Management : Cross-validate experimental findings with multiple techniques (e.g., NMR + XRD + computational models) to minimize confirmation bias .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.